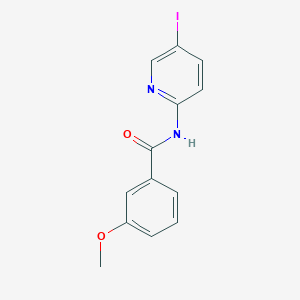
2-(3-Thienylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Thienylmethylene)indane-1,3-dione is an organic compound with the molecular formula C14H8O2S It is a derivative of indane-1,3-dione, featuring a thienylmethylene group attached to the indane core
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers for potential applications .
Biochemical Pathways
Indane-1,3-dione, a closely related compound, is known to be a versatile building block used in various applications, suggesting that it may interact with multiple biochemical pathways .
Preparation Methods
The synthesis of 2-(3-Thienylmethylene)indane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 3-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(3-Thienylmethylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Thienylmethylene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of materials for electronic devices, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
2-(3-Thienylmethylene)indane-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: The parent compound, which lacks the thienylmethylene group, is widely used in organic synthesis and has various applications in medicinal chemistry.
3-Thiophenecarboxaldehyde: A precursor used in the synthesis of this compound, it is also used in the synthesis of other thiophene derivatives.
Indanone: Another closely related compound, indanone, is used in the design of biologically active molecules and has applications in medicinal chemistry
Properties
IUPAC Name |
2-(thiophen-3-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2S/c15-13-10-3-1-2-4-11(10)14(16)12(13)7-9-5-6-17-8-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCAOFAELGQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2380663.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)


![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)
